

# "analytical methods for 2-Methylquinazolin-4-amine quantification"

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## Compound of Interest

Compound Name: 2-Methylquinazolin-4-amine

CAS No.: 3440-46-8

Cat. No.: B1601012

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Application Note: Analytical Profiling & Quantification of **2-Methylquinazolin-4-amine**

## Part 1: Strategic Overview & Chemical Context

**2-Methylquinazolin-4-amine** (MW: 159.19 g/mol) is a critical intermediate and potential impurity in the synthesis of quinazoline-based pharmaceutical agents, such as Prazosin, Doxazosin, and Alfuzosin. Structurally, it consists of a quinazoline core substituted with an amino group at position 4 and a methyl group at position 2.

Accurate quantification is essential for two primary reasons:

- **Process Control:** It serves as a key starting material or intermediate; unreacted levels indicate reaction efficiency.
- **Impurity Profiling:** As a structural analog to the active pharmaceutical ingredient (API), it may persist as a related substance. Its quantification is required to meet ICH Q3A/Q3B guidelines for impurities in drug substances and products.


Chemical Properties relevant to Analysis:

- **Basicity:** The N1 and exocyclic amine make this compound basic (pKa ~5-7). It will be positively charged at acidic pH.
- **Chromophore:** The conjugated quinazoline ring system provides strong UV absorbance, typically with maxima around 240-250 nm and secondary bands >300 nm.
- **Polarity:** Moderately polar; retains well on C18 columns but requires buffering to prevent peak tailing due to silanol interactions.

## Part 2: Method Selection & Workflow

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and matrix complexity.

Figure 1: Analytical Decision Matrix

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Caption: Decision tree for selecting the optimal quantification strategy based on sample concentration and matrix interference.

## Part 3: Protocol A - HPLC-UV (Standard Quantification)

Scope: Routine quality control, assay of raw material, and reaction monitoring. Principle: Reversed-phase chromatography with acidic buffering to suppress silanol activity and ensure the analyte is in a single ionization state.

## Chromatographic Conditions



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## Gradient Program



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## Sample Preparation

- Stock Solution: Dissolve 10 mg of **2-Methylquinazolin-4-amine** reference standard in 10 mL of Methanol (1 mg/mL).
- Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (90:10).

- Sample: Dissolve sample in Mobile Phase A:B (90:10). Filter through a 0.22 µm PTFE filter before injection.

## Part 4: Protocol B - LC-MS/MS (Trace & Bio-Analysis)

Scope: Quantifying trace impurities (<0.05%), genotoxic impurity screening, or analysis in biological fluids (plasma/urine). Principle: Positive Electrospray Ionization (ESI+) utilizing Multiple Reaction Monitoring (MRM) for high specificity.

### MS Source Parameters (Generic Optimization)

- Ionization Mode: ESI Positive (+)
- Capillary Voltage: 3.5 kV
- Desolvation Temp: 350°C
- Gas Flow: 10 L/min
- Nebulizer: 40 psi

### MRM Transitions

The parent ion is the protonated molecule

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Note: Collision energies are instrument-dependent and must be optimized during method setup.

## LC Conditions for MS

- Column: C18 or C8 (Rapid Resolution), 2.1 x 50 mm, 1.8  $\mu$ m.
- Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.

## Part 5: Validation & Quality Assurance

To ensure data integrity (Trustworthiness), the method must be validated according to ICH Q2(R1) guidelines.

Table 2: Acceptance Criteria



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## Troubleshooting "Expert Insights"

- **Peak Tailing:** If observed in HPLC-UV, increase the buffer concentration (up to 50 mM) or add 0.1% Triethylamine (TEA) to the mobile phase (ensure column compatibility).
- **Carryover:** Quinazolines can stick to stainless steel. Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.
- **Solubility:** The free base is sparingly soluble in pure water. Always dissolve in organic solvent (MeOH/ACN) first, then dilute with water/buffer.

## References

- European Pharmacopoeia (Ph. Eur.). Monograph on Prazosin Hydrochloride. (Details impurity profiling methods for quinazoline drugs).
- International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PubChem. Compound Summary for CID 12682939: **2-Methylquinazolin-4-amine**.<sup>[1]</sup> National Library of Medicine.
- Skoog, D. A., et al. Principles of Instrumental Analysis. (Standard text for UV/MS theory).
- Sigma-Aldrich.<sup>[2]</sup> Prazosin Impurity Standards. (Reference for structural analogs and impurity context).

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## Sources

- 1. PubChemLite - 2-methylquinazolin-4-amine (C<sub>9</sub>H<sub>9</sub>N<sub>3</sub>) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 2. 2-Hydroxy-4-methylquinoline 97 607-66-9 [[sigmaaldrich.com](https://sigmaaldrich.com)]
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